molecular formula C9H20 B1583063 3,4-Dimethylheptane CAS No. 922-28-1

3,4-Dimethylheptane

Cat. No.: B1583063
CAS No.: 922-28-1
M. Wt: 128.25 g/mol
InChI Key: MAKRYGRRIKSDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylheptane is an organic compound with the chemical formula C₉H₂₀. It is a branched alkane, which means it consists of a chain of carbon atoms with branches. This compound is a colorless liquid with a low boiling point and density, and it is soluble in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylheptane can be synthesized through the alkylation of alkanes. One common method involves using n-heptane as the starting material and reacting it with methyl chloride under appropriate conditions to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylheptane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form various products, depending on the reaction conditions.

    Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under ultraviolet light.

Major Products Formed:

    Oxidation: The oxidation of this compound can produce alcohols, ketones, or carboxylic acids.

    Substitution: Halogenation typically results in the formation of haloalkanes.

Scientific Research Applications

3,4-Dimethylheptane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3,4-Dimethylheptane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions, such as high temperatures or in the presence of catalysts. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or substitution.

Comparison with Similar Compounds

  • 3,4-Dimethylhexane
  • 3,4-Dimethylpentane
  • 3,4-Dimethylbutane

Comparison: 3,4-Dimethylheptane is unique due to its specific branching and chain length. Compared to its similar compounds, it has different physical properties, such as boiling point and density, which can affect its solubility and reactivity. The presence of two methyl groups at the 3rd and 4th positions also influences its chemical behavior and the types of reactions it can undergo .

Properties

IUPAC Name

3,4-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKRYGRRIKSDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870796
Record name 3,4-Dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Chem Service MSDS]
Record name 3,4-Dimethylheptane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11000
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

140.60 °C. @ 760.00 mm Hg
Record name 3,4-Dimethylheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

922-28-1
Record name 3,4-Dimethylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHYLHEPTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane, 3,4-dimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Dimethylheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylheptane
Reactant of Route 2
3,4-Dimethylheptane
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylheptane
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylheptane
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylheptane
Reactant of Route 6
3,4-Dimethylheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.